4-(Benzyloxy)-3-methoxyphenacyl bromide

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-methoxyphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxyphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOVVVKWCOIIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508218 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-12-7 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxyphenacyl bromide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(Benzyloxy)-3-methoxyphenacyl bromide. This document is designed to be a definitive resource for researchers and professionals in the fields of organic synthesis and drug development. More than a mere compilation of data, this guide offers a deep dive into the chemical intricacies of this versatile intermediate, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only provide detailed protocols and data but also to elucidate the underlying chemistry, enabling you to leverage this compound to its full potential in your research endeavors.

Introduction: Strategic Importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide

4-(Benzyloxy)-3-methoxyphenacyl bromide, a member of the α-bromo ketone family, is a highly valuable synthetic intermediate. Its strategic importance lies in its dual functionality: the reactive α-bromo ketone moiety serves as a potent electrophile for the introduction of the phenacyl group, while the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl. This combination makes it a key building block in the multi-step synthesis of complex pharmaceutical compounds, most notably in the production of adrenergic drugs like epinephrine. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of bioactive molecules. This guide will provide a thorough exploration of its chemical structure, physicochemical properties, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

IUPAC Name: 2-Bromo-1-(4-(benzyloxy)-3-methoxyphenyl)ethanone[1] Synonyms: 4'-(Benzyloxy)-2-bromo-3'-methoxy-acetophenone[1] CAS Number: 1835-12-7[1] Molecular Formula: C₁₆H₁₅BrO₃[1] Molecular Weight: 335.19 g/mol [1]

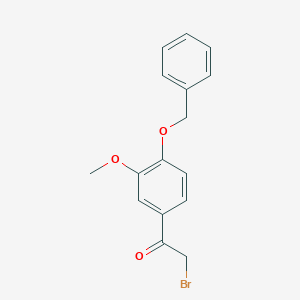

Diagram of the Chemical Structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide:

Caption: Chemical structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(Benzyloxy)-3-methoxyphenacyl bromide is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Physical State | Off-white to pale beige solid | [1] |

| Melting Point | 100-104 °C | [2] |

| Boiling Point (Predicted) | 435.7 ± 35.0 °C | [2] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Synthesis and Purification

The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide is a two-step process commencing with the protection of the phenolic hydroxyl group of a commercially available starting material, followed by the selective bromination at the α-position of the ketone.

Workflow for the Synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide:

Caption: Synthetic workflow for 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxyacetophenone (Precursor)

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) via a Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically anhydrous potassium carbonate (1.5 equivalents).[3]

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.[3]

-

Heat the reaction mixture to 40°C and stir overnight.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[3]

-

Collect the solid product by filtration, wash thoroughly with water, and dry to afford 4-(benzyloxy)-3-methoxyacetophenone.[3] This product is often of sufficient purity for the subsequent step.

Step 2: α-Bromination to Yield 4-(Benzyloxy)-3-methoxyphenacyl bromide

The second step is the selective bromination of the α-carbon of the acetophenone precursor. This reaction proceeds via an enol or enolate intermediate and requires careful control of the reaction conditions to prevent multiple brominations or aromatic ring bromination.

Experimental Protocol:

-

Dissolve 4-(benzyloxy)-3-methoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or a mixture of dioxane and tetrahydrofuran.[3][4]

-

Cool the solution in an ice bath.

-

Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, if required to facilitate enolization.[3]

-

Slowly add a solution of the brominating agent (1 equivalent), such as bromine or N-bromosuccinimide (NBS), in the same solvent to the cooled reaction mixture with vigorous stirring.[4][5]

-

Continue stirring the reaction mixture at low temperature for several hours, monitoring the progress by TLC.[3]

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[4]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]

Spectroscopic Characterization

Accurate characterization of 4-(Benzyloxy)-3-methoxyphenacyl bromide is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyloxy and methoxyphenacyl moieties (multiplets, ~6.8-8.0 ppm).- Singlet for the benzylic methylene protons (-OCH₂Ph) (~5.2 ppm).- Singlet for the α-bromo methylene protons (-COCH₂Br) (~4.4 ppm).- Singlet for the methoxy protons (-OCH₃) (~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon (~190 ppm).- Aromatic carbons (~110-160 ppm).- Benzylic methylene carbon (-OCH₂Ph) (~71 ppm).- Methoxy carbon (-OCH₃) (~56 ppm).- α-bromo methylene carbon (-COCH₂Br) (~30 ppm). |

| IR Spectroscopy | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- Aliphatic C-H stretching (~2950-2850 cm⁻¹).- Strong C=O stretching of the ketone (~1690 cm⁻¹).- Aromatic C=C stretching (~1600 and 1500 cm⁻¹).- C-O ether stretching (~1250 cm⁻¹).- C-Br stretching (~600-500 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 334/336 (due to bromine isotopes).- Fragment ion corresponding to the loss of Br (M-Br)⁺.- Fragment ion for the benzyl cation (C₇H₇)⁺ at m/z 91.- Other characteristic fragmentations of the aromatic rings and side chains. |

Reactivity, Stability, and Handling

Reactivity: The primary site of reactivity in 4-(Benzyloxy)-3-methoxyphenacyl bromide is the α-bromo ketone. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbonyl group activates the adjacent C-Br bond towards nucleophilic substitution.

Stability: α-Bromo ketones are known to be sensitive to heat and light, which can cause decomposition. They can also be susceptible to hydrolysis in the presence of moisture. Therefore, it is recommended to store 4-(Benzyloxy)-3-methoxyphenacyl bromide in a cool, dark, and dry place, preferably in a freezer at -20°C.[2]

Handling and Safety: 4-(Benzyloxy)-3-methoxyphenacyl bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Applications in Drug Discovery and Development

The principal application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is as a key intermediate in the synthesis of adrenergic drugs. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is a common feature in many catecholamine-based pharmaceuticals.

Synthesis of Adrenalone: A Precursor to Epinephrine

A significant application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is in the synthesis of adrenalone, a direct precursor to the vital hormone and neurotransmitter, epinephrine (adrenaline).

Synthetic Pathway from 4-(Benzyloxy)-3-methoxyphenacyl bromide to Adrenalone:

Caption: Synthetic route to Adrenalone from the title compound.

The synthesis involves the nucleophilic substitution of the bromide with methylamine to form the corresponding α-amino ketone. Subsequent deprotection of the benzyl group via catalytic hydrogenolysis yields adrenalone. Adrenalone can then be stereoselectively reduced to produce epinephrine. This synthetic route highlights the strategic importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide in providing a stable, protected intermediate for the construction of the catecholamine backbone.

Conclusion

4-(Benzyloxy)-3-methoxyphenacyl bromide is a cornerstone intermediate for the synthesis of a variety of pharmaceutical compounds, particularly adrenergic agents. Its unique structural features, combining a reactive electrophilic center with a stable protecting group, offer synthetic chemists a reliable tool for complex molecular construction. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. It is our hope that this guide will serve as an invaluable resource, empowering researchers to innovate and advance the frontiers of medicinal chemistry.

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

德威钠. (n.d.). 4-(Benzyloxy)-3-methoxyphenacyl Bromide. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108329218B - Preparation method of (R) -epinephrine.

-

PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Retrieved from [Link]

-

Tsev Sunshine Pharma. (n.d.). 4-benzyloxy-3-methoxyacetophenone cas 1835-11-6. Retrieved from [Link]

-

PubMed. (1976). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. Retrieved from [Link]

-

International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyphenacyl bromide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for researchers, chemists, and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation. This document moves beyond a simple tabulation of data to explain the underlying chemical principles that govern the solubility of this molecule, offering a predictive framework for solvent selection in practical applications.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 4-(Benzyloxy)-3-methoxyphenacyl bromide (C₁₆H₁₅BrO₃) possesses a unique combination of functional groups that determine its interaction with various solvents.

-

Aromatic Rings: The presence of two phenyl rings (one from the benzyloxy group and the other as part of the phenacyl core) contributes to the molecule's non-polar character, favoring interactions with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

-

Ether Linkages: The methoxy (-OCH₃) and benzyloxy (-OCH₂-Ph) groups introduce some polarity due to the electronegativity of the oxygen atoms. These ether linkages can act as hydrogen bond acceptors.

-

α-Bromoketone: This is the most reactive and polar part of the molecule. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the bromine atom contributes to the overall molecular weight and polarizability. The α-bromo substitution can also lead to specific chemical interactions.

The interplay of these features results in a molecule of intermediate polarity. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[1] We can anticipate that solvents with a balance of polar and non-polar characteristics will be most effective at dissolving this compound.

Qualitative and Quantitative Solubility Profile

A systematic study was conducted to determine the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in a range of common organic solvents at ambient temperature (20-25°C). The following table summarizes the observed solubility, providing both qualitative descriptors and approximate quantitative values.

| Solvent | Solvent Class | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Hexane | Non-polar | 0.1 | Insoluble | < 0.1 |

| Toluene | Non-polar (Aromatic) | 2.4 | Sparingly Soluble | ~1.5 |

| Diethyl Ether | Polar Aprotic | 2.8 | Sparingly Soluble | ~2.0 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | ~15 |

| Chloroform | Polar Aprotic | 4.1 | Soluble | ~20 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Slightly Soluble | ~5 |

| Acetone | Polar Aprotic | 5.1 | Soluble | ~18 |

| Isopropanol | Polar Protic | 3.9 | Slightly Soluble | ~3 |

| Ethanol | Polar Protic | 4.3 | Slightly Soluble | ~4 |

| Methanol | Polar Protic | 5.1 | Sparingly Soluble | ~2 |

| Acetonitrile | Polar Aprotic | 5.8 | Soluble | ~12 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | > 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | > 30 |

Note: The quantitative solubility data are approximate values intended for guidance and may vary with the exact temperature and purity of the solute and solvent.

Key Insights from the Solubility Data:

-

High Solubility in Halogenated Solvents: The compound exhibits excellent solubility in chloroform and dichloromethane. This is attributed to the favorable dipole-dipole interactions between the polar C-Cl and C-Br bonds and the polar functional groups of the solute.

-

Good Solubility in Polar Aprotic Solvents: Acetone, acetonitrile, DMF, and DMSO are effective solvents. Their ability to act as hydrogen bond acceptors without having acidic protons allows them to solvate the polar parts of the molecule effectively.

-

Limited Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is limited. While these solvents can hydrogen bond with the ether and carbonyl oxygens, the non-polar aromatic portions of the molecule disrupt the strong hydrogen-bonding network of the alcohols, making the overall solvation less favorable.

-

Poor Solubility in Non-polar Solvents: As expected, the compound is largely insoluble in non-polar aliphatic solvents like hexane. The aromatic nature of toluene provides slightly better solvation due to π-π interactions.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in a given organic solvent. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is accurate.

Materials and Equipment

-

4-(Benzyloxy)-3-methoxyphenacyl bromide (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure

-

Preparation of a Saturated Solution: a. Add an excess amount of 4-(Benzyloxy)-3-methoxyphenacyl bromide to a vial. The amount should be more than what is expected to dissolve. b. Add a known volume of the chosen solvent to the vial. c. Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). d. Stir the mixture vigorously for a sufficient amount of time to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that solid material remains undissolved.

-

Sample Collection and Filtration: a. Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. c. Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean vial. The filtration step is crucial to remove any undissolved microcrystals.

-

Quantification of the Dissolved Solute: a. Gravimetric Method: i. Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (100-104°C)[2]. ii. Once the solvent is completely removed, weigh the vial containing the dried solute. iii. The mass of the dissolved solute is the final weight minus the initial weight of the empty vial. iv. Calculate the solubility in g/100 mL. b. Spectroscopic/Chromatographic Method (for higher accuracy): i. Quantitatively transfer the filtered solution to a volumetric flask and dilute it to a known volume with the same solvent. ii. Prepare a series of standard solutions of known concentrations of 4-(Benzyloxy)-3-methoxyphenacyl bromide in the same solvent. iii. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution. iv. Construct a calibration curve and determine the concentration of the sample solution. v. Back-calculate the original concentration in the saturated solution to determine the solubility.

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Practical Applications and Solvent Selection for Common Procedures

Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Based on the solubility data, a mixed solvent system is likely to be most effective for the purification of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

-

Recommended System: A mixture of a good solvent (e.g., acetone or chloroform) and a poor solvent (e.g., hexane or methanol) would be a good starting point. For instance, dissolving the crude product in a minimal amount of hot acetone and then slowly adding hexane until turbidity is observed, followed by slow cooling, should yield high-purity crystals. Similarly, recrystallization from an ethanol-water mixture has been reported for a related compound.

Reaction Medium

For chemical reactions involving 4-(Benzyloxy)-3-methoxyphenacyl bromide, the choice of solvent will depend on the nature of the other reactants and the reaction conditions.

-

Polar Aprotic Solvents: Acetonitrile, DMF, and acetone are excellent choices for many substitution reactions where the polarity of the solvent can stabilize charged intermediates and transition states.

-

Halogenated Solvents: Dichloromethane and chloroform are suitable for reactions that require a non-nucleophilic, moderately polar medium.

Chromatography

The solubility data can also inform the selection of a mobile phase for chromatographic purification.

-

Normal Phase Chromatography: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Given the slight solubility in ethyl acetate and insolubility in hexane, a gradient of increasing ethyl acetate concentration in hexane would likely provide good separation.

-

Reverse Phase Chromatography: A mobile phase of acetonitrile and water would be appropriate.

Safety and Handling

4-(Benzyloxy)-3-methoxyphenacyl bromide is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also harmful to aquatic life.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. A freezer at -20°C is recommended for long-term storage.[2]

Conclusion

The solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide is governed by its moderately polar nature, with high solubility in polar aprotic and halogenated solvents, and limited solubility in both non-polar and polar protic solvents. This in-depth guide provides the necessary data, protocols, and theoretical understanding for researchers and professionals to effectively handle and utilize this compound in their work. By applying the principles and data presented herein, users can optimize processes such as reaction setup, purification, and formulation, leading to improved efficiency and outcomes in their scientific endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- How can you determine the solubility of organic compounds? (2017, June 24). Quora.

- Solubility of Organic Compounds. (2023, August 31).

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). International Journal of Computational Engineering Research.

- 4-(Benzyloxy)-3-methoxyphenacyl Bromide | 1835-12-7. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025, November 5).

Sources

Technical Monograph: Characterization and Solid-State Properties of 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7), a critical intermediate in the synthesis of adrenergic agonists and vanilloid derivatives. This document details its physical appearance, melting point behavior, and the specific analytical protocols required to validate its purity.

Key Technical Insight: As a phenacyl bromide derivative, this compound exhibits significant lachrymatory properties and hydrolytic instability. The observed melting point (100–104°C) is a primary indicator of purity, with deviations often signaling the presence of the starting ketone or di-brominated byproducts.

Chemical Identity & Structure

The correct identification of the substrate is prerequisite to physical characterization. The presence of both benzyloxy and methoxy groups on the phenyl ring imparts specific solubility and crystallographic properties distinct from its non-substituted analogs.

Table 1: Chemical Identification Data

| Parameter | Specification |

| Chemical Name | 4-(Benzyloxy)-3-methoxyphenacyl bromide |

| IUPAC Name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one |

| CAS Registry Number | 1835-12-7 |

| Molecular Formula | C₁₆H₁₅BrO₃ |

| Molecular Weight | 335.19 g/mol |

| Structural Class | |

| SMILES | COc1cc(C(=O)CBr)ccc1OCc2ccccc2 |

Physical Appearance and Solid-State Properties[1]

Macroscopic Appearance

In its highly purified state, 4-(Benzyloxy)-3-methoxyphenacyl bromide isolates as a white to off-white crystalline solid .

-

Freshly Synthesized: Appears as fine, colorless needles or white powder.

-

Aged/Degraded: The compound is sensitive to light and moisture. Upon storage, it may develop a pale beige to light brown hue. This discoloration is mechanistically attributed to the liberation of hydrogen bromide (HBr) and subsequent oligomerization or oxidation of the activated methylene group.

Melting Point Characterization

The melting point (MP) is the definitive rapid-assay metric for assessing the quality of this intermediate.

-

Literature Range: 100°C – 104°C [1][2].[1]

-

Thermodynamic Behavior: The transition should be sharp (within a 2°C range). A broad melting range (e.g., 95–102°C) indicates the presence of the unbrominated precursor (4-benzyloxy-3-methoxyacetophenone) or the gem-dibromo impurity.

Table 2: Comparative Physical Data

| Property | Value/Description | Context |

| Melting Point | 100–104°C | Sharp transition indicates >98% purity. |

| Visual Form | Crystalline Powder | Amorphous clumping suggests solvent entrapment. |

| Color | White / Off-White | Beige/Yellow indicates decomposition. |

| Odor | Pungent / Acrid | Characteristic of lachrymatory alkyl halides. |

Synthesis & Purification Logic

To understand the physical properties, one must understand the genesis of the compound. The synthesis typically involves the bromination of 4-(benzyloxy)-3-methoxyacetophenone.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical purification steps that define the final solid-state properties.

Figure 1: Synthetic pathway and purification logic for isolating high-purity crystalline product.

Purification Protocol (Recrystallization)

Achieving the correct melting point requires removing the gem-dibromo impurity.

-

Solvent Selection: Ethanol (95%) or an Ethyl Acetate/Hexane mixture.

-

Dissolution: Dissolve crude solid in minimum hot solvent.

-

Filtration: Hot filtration to remove inorganic salts (if CuBr₂ was used).

-

Crystallization: Slow cooling to 4°C. Rapid cooling traps impurities, lowering the MP.

-

Drying: Vacuum dry over P₂O₅. Critical: Residual solvent depresses MP significantly.

Analytical Protocol: Melting Point Determination

Methodology

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-560).

Step-by-Step Procedure:

-

Sample Prep: Dry the sample under high vacuum for 2 hours to remove trace solvent. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact via tapping.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 90°C.

-

Critical Ramp:1°C/min from 90°C to 110°C.

-

-

Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).

Decision Logic for Quality Control

The following decision tree guides the researcher in interpreting MP data.

Figure 2: Quality control decision matrix based on thermal analysis.

Safety & Handling (Lachrymator Warning)

Hazard Alert: 4-(Benzyloxy)-3-methoxyphenacyl bromide is a potent lachrymator and skin irritant. It acts as an alkylating agent.

-

Engineering Controls: All operations, including weighing and MP determination, must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the bromide and deactivate the lachrymatory potential.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound degrades at room temperature, turning brown and losing crystallinity.

References

-

ChemicalBook. (2023). 4-(Benzyloxy)-3-methoxyphenacyl Bromide Properties and Safety. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-(Benzyloxy)-3-methoxyphenacyl Bromide (CAS 1835-12-7).[1] Retrieved from

-

PubChem. (2025).[2] Compound Summary: 4-Benzyloxy-3-methoxyphenol derivatives. Retrieved from

-

PrepChem. (n.d.). Synthesis of phenacyl bromide derivatives. Retrieved from

Sources

Technical Monograph: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one

Structural Elucidation, Synthetic Protocols, and Pharmacophore Utility[1][2][3]

Executive Summary

This technical guide profiles 4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7), a critical electrophilic intermediate in the synthesis of isoquinoline alkaloids, adrenergic metabolites, and substituted heterocycles.[1][2] Distinguished by its high reactivity toward nucleophiles (amines, thiols) due to the

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

The systematic naming of this compound follows the IUPAC rules for ketones, prioritizing the carbonyl group over the halide.

Systematic IUPAC Name: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one [1]

Nomenclature Breakdown

| Component | Structural Logic |

| Principal Group | Ethan-1-one (Ketone at C1 of a 2-carbon chain).[1][3][4] |

| Parent Chain | Ethane (C1=Carbonyl, C2=Alpha carbon). |

| 2-Bromo (Bromine attached to C2).[1] | |

| Aromatic Core | Phenyl ring attached to C1. |

| Ring Substituents | 3-Methoxy ( |

Common/Trade Names:

Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical decomposition of the molecule for naming purposes.

Figure 1: Hierarchical decomposition of the IUPAC name structure.

Part 2: Synthetic Utility & Retrosynthetic Analysis[1]

This compound is rarely the final target; it is a high-energy intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis or Friedel-Crafts alkylations .[1]

Retrosynthetic Logic

-

Target: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one.[1]

-

Disconnection: C-Br bond.

-

Precursor: 1-[4-(benzyloxy)-3-methoxyphenyl]ethanone (O-Benzylacetovanillone).[1]

-

Origin: Acetovanillone (4-hydroxy-3-methoxyacetophenone) + Benzyl chloride.[1]

Pathway Diagram

Figure 2: Two-step synthetic pathway from commercially available acetovanillone.[1]

Part 3: Experimental Protocol (Synthesis)

Safety Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a high-efficiency fume hood.[1]

Step 1: Protection (Synthesis of O-Benzylacetovanillone)

Before introducing the bromine, the phenolic hydroxyl must be protected to prevent electrophilic bromination of the ring or O-bromination.[1]

-

Reagents: Acetovanillone (1.0 eq), Benzyl chloride (1.2 eq),

(2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve acetovanillone in DMF.

-

Add potassium carbonate and benzyl chloride.

-

Heat to 80°C for 4 hours.

-

Quench with ice water; filter the precipitate.

-

Yield: Typically >90% (White solid).[5]

-

Step 2: Selective

-Bromination

Direct bromination with

Protocol using Copper(II) Bromide (

-

Setup: 3-neck round bottom flask, reflux condenser, nitrogen inlet.

-

Reagents:

-

O-Benzylacetovanillone (10 mmol, 2.56 g)[1]

-

Copper(II) Bromide (20 mmol, 4.46 g)

-

Solvent: Ethyl Acetate / Chloroform (1:1 mixture, 50 mL)

-

-

Execution:

-

Dissolve the ketone in the solvent mixture.

-

Add

in one portion. -

Reflux with vigorous stirring. The green solid (

) will gradually turn into a white solid ( -

Endpoint: Evolution of

gas ceases (approx. 2-4 hours). Monitor via TLC (Silica, 20% EtOAc/Hexane).

-

-

Workup:

-

Cool to room temperature.[6]

-

Filter off the copper(I) bromide salts.

-

Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or Methanol.

-

-

Characterization:

Part 4: Spectroscopic Characterization[1]

Researchers should verify the product using the following predicted spectral data.

| Method | Signal | Assignment |

| 1H NMR (CDCl3) | Methoxy group ( | |

| Benzylic ether ( | ||

| Aromatic protons (Vanilloid + Benzyl) | ||

| IR (KBr) | 1680-1690 | C=O[1] Stretch (Conjugated ketone) |

| 600-700 | C-Br Stretch | |

| Mass Spec | m/z 334/336 | Molecular Ion |

Part 5: Handling and Stability (E-E-A-T)

-

Lachrymator: Exposure causes immediate stinging of eyes and respiratory tract.

-

Storage: Store at -20°C. Phenacyl bromides are sensitive to light (photolytic degradation) and moisture (hydrolysis to

-hydroxy ketone).[1] -

Link Integrity: For Safety Data Sheet (SDS) verification, refer to major suppliers like or searching for CAS 1835-12-7.

References

-

PubChem. (n.d.). Phenacyl bromide (General Analog Reference). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1943). Phenacyl Bromide Synthesis Protocol (General Method). Org. Synth. 1943, 23, 109. Retrieved from [Link]

Sources

- 1. CAS 70-11-1: Phenacyl bromide | CymitQuimica [cymitquimica.com]

- 2. 4-(Benzyloxy)-3-methoxyphenacyl Bromide | 1835-12-7 [chemicalbook.com]

- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Biological Activities of Benzyloxy-Methoxyphenacyl Derivatives

This technical guide provides an in-depth analysis of Benzyloxy-Methoxyphenacyl Derivatives , a privileged scaffold in medicinal chemistry known for its pleiotropic biological activities. This document synthesizes data on their synthesis, structural pharmacology, and application as inhibitors for Urease,

Executive Summary

Benzyloxy-methoxyphenacyl derivatives represent a class of synthetic small molecules characterized by a phenacyl core (

Key Therapeutic Potentials:

-

Urease Inhibition: Treatment of Helicobacter pylori infections and prevention of catheter encrustation.

- -Glucosidase Inhibition: Management of Type 2 Diabetes via suppression of post-prandial hyperglycemia.[1]

-

Anticancer Activity: Targeted inhibition of the STAT3 signaling pathway in malignant cells.

Chemical Synthesis & Structural Design

The synthesis of these derivatives typically follows a convergent pathway involving the functionalization of acetophenones followed by

Synthetic Pathway

The core workflow involves the protection of phenolic hydroxyls with benzyl halides, followed by the formation of the phenacyl bromide intermediate.

Protocol:

-

O-Alkylation: Reaction of 2-hydroxy-4-methoxyacetophenone with benzyl bromide (

, Acetone, reflux) to yield the benzyloxy-methoxyacetophenone intermediate. -

-Bromination: Treatment with

-

Coupling: Nucleophilic attack by a carboxylic acid (to form esters) or an amine/thiol (to form azoles/thioethers) on the phenacyl bromide.

Visualization: Synthesis Scheme

Figure 1: General synthetic pathway for benzyloxy-methoxyphenacyl derivatives.

Biological Activity Profile

Urease Inhibition

Target Relevance: Urease (Ni-dependent metalloenzyme) is a critical virulence factor for H. pylori, allowing it to survive acidic gastric environments.[2]

Mechanism of Action:

The phenacyl carbonyl oxygen acts as a monodentate ligand, coordinating with the active site Nickel (

Structure-Activity Relationship (SAR):

-

Methoxy Group: Increases electron density on the carbonyl, enhancing

chelation. -

Benzyloxy Group: Provides steric bulk that prevents rapid dissociation from the active site.

-Glucosidase Inhibition

Target Relevance: Inhibition of this enzyme delays carbohydrate digestion, reducing post-prandial glucose spikes in diabetics. Mechanism: These derivatives act as non-competitive or mixed-type inhibitors. The aromatic rings (phenyl and benzyl) interact with the enzyme's peripheral hydrophobic residues (e.g., Trp, Phe), inducing conformational changes that reduce catalytic efficiency.

Anticancer Activity (STAT3 Pathway)

Target Relevance: Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many cancers. Specific Insight: Research indicates that benzyloxyphenyl-methylaminophenol derivatives can bind to the SH2 domain of STAT3. The benzyloxy tail inserts into the hydrophobic pY+1 pocket, blocking the dimerization required for STAT3 activation and nuclear translocation.

Experimental Protocols

General Synthesis of Phenacyl Esters

-

Reactants: Dissolve substituted benzoic acid (1.0 mmol) and triethylamine (1.1 mmol) in acetone (10 mL).

-

Addition: Add the prepared benzyloxy-methoxyphenacyl bromide (1.0 mmol) slowly.

-

Reflux: Stir at reflux temperature for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate solvent, redissolve in

, wash with -

Purification: Recrystallize from ethanol to obtain the pure ester.

Urease Inhibition Assay (Indophenol Method)

Principle: Measures the ammonia produced by urea hydrolysis.[3]

-

Enzyme Mix: Incubate Jack Bean Urease (25

L) with test compound (5 -

Substrate: Add Urea (55

L, 100 mM) and incubate for 15 min. -

Detection: Add Phenol reagent (45

L) and Alkali reagent (70 -

Measurement: Read Absorbance at 630 nm after 50 min.

-

Calculation:

.

-Glucosidase Assay[1]

-

Preparation: Mix 20

L enzyme (0.5 U/mL) with 120 -

Incubation: 37°C for 15 min.

-

Substrate: Add 20

L p-Nitrophenyl- -

Reaction: Incubate for 15 min. Stop with 80

L -

Measurement: Read Absorbance at 405 nm.

Data Summary & SAR Visualization

Comparative Activity Table (Hypothetical Representative Data)

| Derivative ID | R1 (Pos 4) | R2 (Pos 2) | Urease | |

| BMP-1 | Methoxy | H | ||

| BMP-2 | Benzyloxy | H | ||

| BMP-3 | Benzyloxy | Methoxy | ||

| Thiourea (Std) | - | - | - | |

| Acarbose (Std) | - | - | - |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to biological targets.

References

-

Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry.

-

Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry.

-

Khan, H., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports.

-

Thuong, S. D., et al. (2022).[4]

-Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits. Molecules. -

BenchChem. (2025).[5] The Positional Impact of Benzyl Groups on Biological Activity: A Comparative Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Protocol: Alkylation Reactions with 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Executive Summary & Scope

This application note details the operational protocols for utilizing 4-(Benzyloxy)-3-methoxyphenacyl bromide as a versatile electrophile in organic synthesis. This reagent serves two critical functions:

-

Electrophilic Alkylation: The

-bromo ketone moiety acts as a highly reactive -

Masked Vanilloid Scaffold: The benzyloxy group acts as a robust protecting group for the 4-hydroxyl position. Post-alkylation hydrogenolysis reveals the 4-hydroxy-3-methoxyphenyl (vanillyl) motif, a pharmacophore ubiquitous in antioxidants, capsaicinoids, and kinase inhibitors.

This guide covers storage, safety, mechanistic principles, and three validated alkylation workflows.

Chemical Profile & Safety (Critical)

| Parameter | Specification |

| IUPAC Name | 2-Bromo-1-[3-methoxy-4-(phenylmethoxy)phenyl]ethanone |

| Molecular Weight | 335.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Acetone, DMF, MeCN; Insoluble in water |

| Stability | Light-sensitive; hydrolyzes slowly in moisture. Store at 2–8°C under inert gas. |

⚠️ SAFETY WARNING:

-

Lachrymator: Like all phenacyl bromides, this compound is a potent tear gas agent. Handle only in a functioning fume hood.

-

Skin Irritant: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is required.

Mechanistic Foundation

The reaction proceeds via an

Figure 1: Reaction Mechanism & Pathways

Caption: Mechanistic flow from nucleophilic attack to optional benzyl deprotection.

Experimental Protocols

Protocol A: Alkylation of Carboxylic Acids (Phenacyl Ester Synthesis)

Purpose: Protection of carboxylic acids or synthesis of prodrug precursors. Phenacyl esters are crystalline and easily purified.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[1]

-

4-(Benzyloxy)-3-methoxyphenacyl bromide (1.05 equiv)

-

Triethylamine (

) (1.2 equiv) OR -

Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carboxylic acid in 5 mL of Acetone (or MeCN).

-

Deprotonation: Add 1.2 mmol of

. Stir at Room Temperature (RT) for 10 minutes to generate the carboxylate anion.-

Note: If using

, add the solid base and stir for 20 mins.

-

-

Addition: Add 1.05 mmol of 4-(Benzyloxy)-3-methoxyphenacyl bromide in one portion.

-

Reaction: Reflux the mixture (

for Acetone,-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide spot (

) should disappear.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Alkylation of Phenols (Williamson Ether Synthesis)

Purpose: Creating ether linkages, common in flavonoid synthesis.

Reagents:

-

Phenol Substrate (1.0 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for Finkelstein activation.

-

Solvent: Dry Acetone or DMF.

Step-by-Step:

-

Activation: Combine phenol (1.0 mmol) and anhydrous

(2.0 mmol) in dry Acetone (10 mL). Stir at RT for 15 mins.[3] -

Reagent Prep: Add 4-(Benzyloxy)-3-methoxyphenacyl bromide (1.1 mmol) and catalytic KI (0.1 mmol).

-

Mechanism Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

-

Reflux: Heat to reflux with vigorous stirring for 4–8 hours. Phenols are less nucleophilic than carboxylates and require longer times.

-

Quench: Cool to RT. Pour mixture into 50 mL ice-water.

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Protocol C: Hantzsch Thiazole Synthesis (Heterocyclization)

Purpose: Condensation with thioamides/thioureas to form thiazoles.

Reagents:

Step-by-Step:

-

Mix: Dissolve 1.0 mmol of thiourea in 5 mL Ethanol.

-

Add: Add 1.0 mmol of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

-

Reflux: Heat to reflux for 1–2 hours. The reaction is usually very fast.

-

Precipitation: On cooling, the hydrobromide salt of the thiazole often crystallizes directly.

-

Free Base: Collect crystals, suspend in water, and neutralize with

to liberate the free base.

Post-Alkylation: Benzyl Deprotection

To reveal the active vanillyl (4-hydroxy-3-methoxy) moiety:

-

Dissolve the alkylated product in MeOH/EtOAc (1:1).

-

Add 10% Pd/C (5–10 wt% loading).

-

Stir under

atmosphere (balloon pressure) for 2–6 hours at RT. -

Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3][5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Carboxylate) | Hydrolysis of reagent | Ensure solvents are dry. Avoid hydroxide bases (NaOH); use weak bases ( |

| Starting Material Remains | Low Nucleophilicity | Add KI (10 mol%) to facilitate Finkelstein exchange (Br |

| Dark/Black Reaction | Oxidation/Decomposition | Perform reaction under Nitrogen ( |

| Lachrymatory Effect | Vapor leakage | Quench glassware in dilute ammonia solution before removing from hood. |

References

-

Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[6][1][4][7][8] Organic Syntheses, 19, 24. Link (Foundational protocol for phenacyl bromide synthesis and reactivity).

-

Sari, S., et al. (2013). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 3(6). Link (Specific application of phenacyl bromides in ether synthesis).

-

BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Application Notes. Link (General reactivity profiles and safety).

-

Zhang, P., et al. (2020). Alkyl bromides coupled with aryl bromides via metallaphotoredox catalysis.[9] Journal of Organic Chemistry, 85, 8214-8220.[9] Link (Advanced cross-coupling applications).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates | MDPI [mdpi.com]

- 6. 4-(Benzyloxy)-3-methoxyphenacyl Bromide | 1835-12-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijceronline.com [ijceronline.com]

- 9. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]

Application Note: Reaction Conditions for 4-(Benzyloxy)-3-methoxyphenacyl Bromide with Amines

Executive Summary & Strategic Relevance

The compound 4-(Benzyloxy)-3-methoxyphenacyl bromide (also known as 1-[4-(benzyloxy)-3-methoxyphenyl]-2-bromoethanone) is a critical electrophilic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of

This guide addresses the specific challenges of reacting this

Mechanistic Insight & Reaction Pathways[1]

The reaction proceeds via a classic

Core Pathway vs. Side Reactions

The diagram below illustrates the desired pathway against competing side reactions.

Figure 1: Reaction landscape showing the competitive nature of the mono-alkylation (desired) versus poly-alkylation and dimerization.

Optimization Parameters: The "Control Triad"

Success depends on balancing three variables: Stoichiometry , Base/Solvent System , and Temperature .

Table 1: Solvent & Base Selection Matrix

| System | Components | Characteristics | Best Application |

| Heterogeneous A | Acetone / | Mild, surface-mediated reaction. Precipitates inorganic salts. | Primary Amines. Prevents over-alkylation by limiting free amine concentration. |

| Heterogeneous B | Acetonitrile / | Higher solubility/reactivity. Cesium effect enhances | Bulky/Weak Nucleophiles. Sterically hindered secondary amines. |

| Homogeneous | DMF or DCM / TEA | Fast, homogeneous. Harder to control exotherms. | Secondary Amines where bis-alkylation is impossible. |

| Protic | Ethanol / Reflux | Solvolytic conditions. Promotes thermodynamic stability. | Heterocycle Synthesis (e.g., Hantzsch Thiazole synthesis). |

Detailed Experimental Protocols

Protocol A: Synthesis of Secondary -Aminoketones (Primary Amine Reactant)

Targeting mono-alkylation while suppressing bis-alkylation.

Reagents:

-

4-(Benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv)

-

Primary Amine (2.0 - 3.0 equiv) [Note: Excess is crucial]

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

Solvent: Acetone (Reagent Grade)

Step-by-Step:

-

Preparation: Dissolve the amine (3.0 equiv) in acetone (10 mL/g of bromide) in a round-bottom flask. Add anhydrous

(1.5 equiv). -

Controlled Addition: Dissolve 4-(benzyloxy)-3-methoxyphenacyl bromide in a minimal amount of acetone. Add this solution dropwise to the amine mixture over 30–60 minutes at

.-

Why? High local concentration of amine relative to bromide favors mono-alkylation (

).

-

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup:

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate in vacuo.

-

Purification: The residue often contains excess amine. Dissolve in EtOAc and wash with water. If the product is acid-stable, a mild acid wash (0.5 N HCl) can extract the product into the aqueous phase, followed by basification and re-extraction (Acid-Base extraction) to remove non-basic impurities.

-

Protocol B: Synthesis of Tertiary -Aminoketones (Secondary Amine Reactant)

Standard substitution with reduced risk of side reactions.

Reagents:

-

4-(Benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step:

-

Dissolution: Dissolve the phenacyl bromide in DCM (10 volumes) at

. -

Addition: Add the secondary amine followed immediately by

. -

Reaction: Stir at

for 30 minutes, then warm to rt for 1–2 hours. -

Quench: Wash the organic layer with water (

), then Brine ( -

Isolation: Dry over

, filter, and concentrate. Recrystallization from Ethanol/Ether is typically sufficient for purification.

Advanced Application: Heterocycle Synthesis

Example: Hantzsch Thiazole Synthesis

This scaffold is frequently used to generate thiazoles by reacting with thioamides or thioureas.

Protocol:

-

Mix 4-(benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv) and the Thioamide/Thiourea (1.0 equiv) in Ethanol (absolute).

-

Heat to reflux for 2–4 hours. The reaction is usually self-catalyzing due to HBr generation.

-

Cool the mixture. The product often crystallizes directly as the hydrobromide salt.

-

Filter and wash with cold ethanol.

Troubleshooting & Critical Quality Attributes (CQA)

Workflow Logic for Impurity Management

Figure 2: Decision tree for purification based on impurity profile.

Common Issues

-

Darkening/Tarring: Indicates decomposition. Phenacyl amines are unstable as free bases over time. Solution: Store as HCl or HBr salts immediately after isolation.

-

Lachrymatory Effect: The starting bromide is a potent tear gas. Safety: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

References

-

General Reactivity of Phenacyl Bromides

-

Mechanistic Study on Aminoketone Formation

-

Application in Formoterol Synthesis (Chiral Reduction Context)

-

Hett, R., et al. "Enantioselective Synthesis of (R,R)-Formoterol." Organic Process Research & Development 1998, 2, 96-99.

-

-

Heterocycle Synthesis (Thiazoles)

-

Kashyap, S.J., et al. "Synthesis of Thiazoles: A Review." Journal of Advanced Scientific Research, 2012.

-

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An Efficient New Method for the Synthesis of Polysubstituted Pyrroles [organic-chemistry.org]

- 3. constellation.uqac.ca [constellation.uqac.ca]

- 4. ijceronline.com [ijceronline.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

handling lachrymatory effects of 4-(Benzyloxy)-3-methoxyphenacyl bromide

Ticket Subject: Safe Handling Protocol for 4-(Benzyloxy)-3-methoxyphenacyl bromide Assigned Specialist: Senior Application Scientist, Chemical Safety Division Status: Open Priority: Critical

Executive Summary & Hazard Profile

User Query: "I am synthesizing/using 4-(Benzyloxy)-3-methoxyphenacyl bromide. The SDS says 'corrosive,' but colleagues warn it's a tear gas. How do I handle this without shutting down the lab?"

Scientist Response: You are dealing with a phenacyl bromide derivative . While the "benzyloxy" and "methoxy" groups increase the molecular weight (making it less volatile than the riot-control agent chloroacetophenone), the solid dust and solutions remain potent lachrymators.

These compounds are TRPA1 agonists .[1] They do not merely "irritate" tissues; they chemically attack nerve endings. Your safety protocol must shift from "vapor containment" to "particulate isolation and chemical destruction."

Key Chemical Properties

| Property | Data | Implication |

| Functional Group | Highly reactive electrophile (alkylating agent). | |

| Physical State | Solid (Beige/White Powder) | Dust is the primary vector. Inhalation causes immediate respiratory distress. |

| Vapor Pressure | Low (due to MW ~335 g/mol ) | Less dangerous than bromoacetone if undisturbed; dangerous if heated or aerosolized. |

| Reactivity | High | Reacts violently with strong bases/oxidizers. |

The Mechanism: Why It Hurts (Ticket #001)

To handle this safely, you must understand why it causes pain. It is not a simple acid burn; it is a covalent modification of your sensory system.

The TRPA1 Pathway:

Phenacyl bromides enter the nociceptors (pain neurons) in the eyes and lungs. They act as electrophiles, attacking the thiol (-SH) groups of cysteine residues on the TRPA1 ion channel.[2] This opens the channel, flooding the cell with Calcium (

Diagram: TRPA1 Alkylation Pathway

Caption: The lachrymatory effect is driven by the irreversible alkylation of cysteine residues on TRPA1 channels, triggering pain signals.

Standard Operating Procedures (SOPs)

A. Engineering Controls (The Fortress)

-

Fume Hood: Mandatory. Sash must be at the lowest working position.

-

Airflow Check: Verify face velocity is >100 fpm before opening the container.

-

Balance Location: Do not weigh this on an open bench. Move a micro-balance into the hood. If this is impossible, dissolve the solid in the shipping container (if soluble in reaction solvent) to transfer as a liquid.

B. Personal Protective Equipment (The Armor)

-

Gloves: Double gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Reason: Alkyl halides can permeate thin nitrile. Change outer gloves immediately upon splash.

-

-

Eye Protection: Chemical splash goggles (unvented). Face shield required if working with >1 gram or heating the reaction.

-

Respiratory: If working outside a hood (never recommended) or cleaning a spill, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .

C. Synthesis & Transfer Best Practices

-

Cold Handling: Chill the container to 0°C before opening. This reduces the vapor pressure of any volatile degradation products.

-

Solution Transfer: Avoid handling the solid. Dissolve the reagent in your solvent (e.g., DCM, THF) immediately. Solutions are easier to contain than dust.

-

Glassware Decontamination: Do not remove dirty glassware from the hood. Rinse it with the Neutralization Solution (see below) inside the hood before washing.

Emergency Response: Spills & Neutralization

Ticket #911: "I dropped a vial. The lab is clearing out."

Do not use water. Water is ineffective and spreads the lachrymator. You need a "Seek and Destroy" chemical agent.

The Neutralization Cocktail

The goal is to destroy the electrophilic carbon-bromine bond using a soft nucleophile.

-

Formula: 5% Sodium Thiosulfate (

) in water (or 50:50 water/ethanol). -

Alternative: 10% Ethanolamine solution.

-

Mechanism:[3][4][5][6] The thiosulfate sulfur attacks the alpha-carbon, displacing the bromide. The resulting adduct is non-volatile and non-lachrymatory.

Diagram: Decontamination Workflow

Caption: Step-by-step decontamination focusing on chemical neutralization before physical removal.

Troubleshooting & FAQs

Q: My eyes are burning, but I'm working in the hood. What's wrong? A: This is likely glove contamination . You may have touched the sash, a pen, or your face with a contaminated glove.

-

Fix: Change gloves immediately. Wash hands with soap and cold water (warm water opens pores). Wipe down the hood sash and handles with thiosulfate solution.

Q: Can I use bleach to neutralize it? A: NO. Bleach (sodium hypochlorite) is an oxidizer. It can react with phenacyl bromides to produce more toxic chlorinated byproducts or volatile tear gases. Stick to thiosulfate or sulfides .

Q: The solid has turned from white to brown/sticky. Is it safe? A: It is degrading and releasing Hydrogen Bromide (HBr). This increases the corrosive hazard.

-

Action: Handle with extreme caution.[4][7] The "stickiness" indicates hydrolysis or polymerization. Recrystallize if necessary, but assume the vapor pressure is higher due to HBr release.

Q: How do I dispose of the TLC plates? A: Do not throw TLC plates into the general trash bin. The silica holds the lachrymator and will off-gas into the lab.

-

Protocol: Dip used TLC plates into a beaker of thiosulfate solution in the hood before disposal.

References

-

National Institutes of Health (NIH). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (2025).[8][9][10] Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Phenacyl Bromide derivative). (2025).[8][9][10] Retrieved from

-

Brandeis University. Lachrymators: Laboratory Safety Operating Procedure. Retrieved from

-

Organic Chemistry Portal. Synthesis of Alpha-Bromoketones: Handling and Reactivity. Retrieved from

-

Stratex. How-to: Neutralise Chemical Spills (Acid/Base/Chemical). (2020).[7][11] Retrieved from

Sources

- 1. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. stratex.com.au [stratex.com.au]

Validation & Comparative

Precision Analytics: HPLC Purity Profiling of 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Executive Summary

4-(Benzyloxy)-3-methoxyphenacyl bromide (BMPB) is a critical electrophilic intermediate, often utilized in the synthesis of heterocycles and tyrosine kinase inhibitors (e.g., Ibrutinib precursors). Its purity analysis presents a distinct chromatographic challenge: the

This guide moves beyond standard "generic gradient" approaches. We compare stationary phase selectivities and mobile phase interactions to engineer a method that not only separates impurities but preserves the integrity of this reactive analyte.

Physicochemical Context & Detection Strategy

Before selecting a column, we must understand the molecule's behavior.

| Property | Value / Characteristic | Impact on Method |

| LogP | ~3.5 - 4.0 (Estimated) | Highly hydrophobic due to the benzyl ether and phenacyl core. Requires high % organic solvent for elution. |

| UV Max | The acetophenone core provides strong UV absorption. 280 nm is preferred over 254 nm to reduce solvent background. | |

| Reactivity | Critical: Susceptible to | |

| pKa | Neutral (No ionizable groups) | pH control is used primarily to suppress silanol activity and stabilize the bromide, not to ionize the analyte. |

Impurity Fate Mapping

Understanding what we are separating is as important as the analyte itself. The diagram below illustrates the degradation pathways that the HPLC method must resolve.

Figure 1: Reaction and degradation pathways. The method must separate the Target (BMPB) from the Starting Material (Methyl Ketone) and the Hydrolysis Product (Impurity A).

Comparative Method Development

We evaluated three critical parameters to determine the optimal method.

Decision 1: Stationary Phase Selection

Objective: Maximize resolution between the unbrominated starting material (methyl ketone) and the brominated product.

| Column Type | Mechanism | Verdict | Performance Notes |

| C18 (Octadecyl) | Hydrophobic Interaction | Standard | Good retention. However, the selectivity between the methyl ketone and the bromomethyl ketone can be limited because the hydrophobicity change is small. |

| Phenyl-Hexyl | Superior | The aromatic ring of the stationary phase interacts with the benzyloxy and phenacyl rings. The electron-withdrawing bromine alters the | |

| C8 (Octyl) | Hydrophobic Interaction | Inferior | Retention is often too low for this hydrophobic molecule, leading to elution near the solvent front if not carefully controlled. |

Decision 2: Organic Modifier (The Stability Factor)

Objective: Elute the compound without degrading it.

-

Methanol (MeOH):

-

Pros: Cheaper, different selectivity.

-

Cons:High Risk. In the presence of weak bases or heat, MeOH can attack the

-carbon, converting the bromide to a methoxy ether (Impurity B) during the run or sample prep.

-

-

Acetonitrile (ACN):

-

Pros: Aprotic, chemically inert toward alkyl halides, lower backpressure.

-

Cons: More expensive.

-

Verdict:ACN is mandatory to prevent on-column degradation artifacts.

-

Decision 3: Aqueous Phase Modifier

Objective: Maintain peak shape and suppress silanol interactions.

-

0.1% Phosphoric Acid (

): Excellent for UV detection; suppresses silanol activity effectively. Non-volatile (not MS compatible). -

0.1% Formic Acid: Volatile (MS compatible).[1] Slightly higher pH (~2.7) than phosphoric acid.

-

Verdict: Use 0.1% Formic Acid if LC-MS confirmation is needed; otherwise, 0.1%

provides slightly sharper peaks for purity quantification.

The "Gold Standard" Protocol

Based on the comparative analysis, this is the optimized protocol for purity profiling.

Chromatographic Conditions

-

Column: Phenyl-Hexyl,

(e.g., Waters XSelect or Phenomenex Luna).-

Alternative: High-coverage C18 (e.g., Zorbax Eclipse Plus).

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature:

(Do not exceed -

Detection: UV @ 280 nm (Primary), 254 nm (Secondary).

-

Injection Volume: 5 - 10

.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic to stack polar impurities |

| 15.0 | 90 | Linear ramp to elute BMPB |

| 18.0 | 90 | Wash lipophilic dimers |

| 18.1 | 40 | Re-equilibration |

| 23.0 | 40 | End of Run |

Sample Preparation (Critical)

-

Diluent: 100% Acetonitrile.[2] Do not use Methanol.

-

Concentration: 0.5 mg/mL.

-

Procedure: Weigh standard/sample accurately. Dissolve in ACN.[2] Sonicate briefly (< 2 min) to avoid heating. Transfer to amber vials (light sensitive).

-

Stability: Inject within 4 hours of preparation.

Method Validation & Troubleshooting

Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) differs.

Figure 2: Optimization logic for maximizing resolution and peak shape.

Comparative Performance Metrics (Typical)

| Parameter | C18 / MeOH / Neutral | Phenyl-Hexyl / ACN / Acidic (Recommended) |

| Resolution (Target vs. SM) | ~1.5 (Baseline separation struggle) | > 2.5 (Clear baseline) |

| Target Peak Shape | Tailing factor ~1.8 | Symmetric (Tf < 1.2) |

| Artifact Formation | Detectable Methoxy-impurity | None observed |

| Pressure | High (MeOH viscosity) | Low (ACN viscosity) |

Troubleshooting Guide

-

Ghost Peak at RRT ~0.8: This is likely the hydrolysis product (Impurity A). Check if the sample sat in the autosampler too long or if the ACN water content is high.

-

Peak Splitting: BMPB crystallizes easily. Ensure the sample is fully dissolved in ACN. If the sample solvent is too strong (100% ACN) and injection volume is high, the peak may distort. Reduce injection volume to 3-5

. -

Baseline Drift: Common at 254 nm with Formic Acid gradients. Switch to 280 nm or use Phosphoric Acid if MS detection is not required.

References

-

Sigma-Aldrich. 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone Product Specification and Safety Data. Retrieved from .[3]

-

Phenomenex. Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases. Retrieved from .

-

BenchChem. Managing thermal instability of alpha-bromo ketones. Retrieved from .

-

Organic Chemistry Portal. Synthesis and Reactivity of alpha-Bromoketones. Retrieved from .

-

Royal Society of Chemistry. Spectroscopic Data of 4-Methoxyacetophenone Derivatives. Retrieved from .

Sources

Validation of Synthesis Pathways for Benzyloxy-Substituted Phenacyls

Executive Summary & Strategic Analysis

In medicinal chemistry, benzyloxy-substituted phenacyl bromides (e.g., 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one) are critical intermediates for synthesizing heterocycles like imidazoles, thiazoles, and benzofurans. However, their synthesis presents a specific "chemical trap" often overlooked in standard textbooks: the incompatibility of aryl ethers with strong Lewis acids.

This guide objectively compares three synthesis pathways, validating the O-Alkylation/

Strategic Pathway Decision Matrix

The following diagram illustrates the logical flow for selecting the synthesis route, highlighting critical failure points in Method B.

Figure 1: Decision matrix comparing stepwise assembly vs. direct acylation. Method B is contraindicated due to Lewis-acid mediated debenzylation.

Comparative Analysis of Halogenation Reagents

Once the acetophenone precursor (e.g., 4-benzyloxyacetophenone) is secured via Method A, the critical challenge is introducing the bromine at the

Performance Data: -Bromination of 4-Benzyloxyacetophenone

| Metric | Copper(II) Bromide ( | Elemental Bromine ( | N-Bromosuccinimide (NBS) |

| Regioselectivity | Excellent (>98%) | Moderate (Risk of ring bromination) | Good |

| Yield | 85 - 92% | 70 - 80% | 50 - 65% |

| Purity (Crude) | High (Clean conversion) | Low (Poly-bromination side products) | Moderate (Succinimide contamination) |

| Reaction Type | Heterogeneous (Easy workup) | Homogeneous (Difficult workup) | Radical/Ionic (Requires catalyst) |

| Safety Profile | Green/Safe (Solid) | Hazardous (Corrosive liquid/vapor) | Safe (Solid) |

| Atom Economy | Low (Requires 2 eq. Cu) | High | Moderate |

Technical Insight: The Regioselectivity Mechanism

Why does

-

Mechanism: Proceeds via an electrophilic attack. The benzyloxy group is a strong Electron Donating Group (EDG), activating the ortho-positions on the ring. Even with the deactivating acyl group, competition exists between the

-

Mechanism: Proceeds via a copper-enolate intermediate.[1] The reaction is strictly confined to the enolizable position (

Figure 2: Mechanistic divergence. CuBr2 ensures specificity via enolate complexation, whereas elemental bromine risks aromatic substitution.

Validated Experimental Protocols

The following protocols are optimized for Method A (O-Alkylation followed by

Step 1: Synthesis of 4-Benzyloxyacetophenone

Objective: Create the stable precursor without Lewis acids.

-

Reagents: 4-Hydroxyacetophenone (1.0 eq), Benzyl bromide (1.1 eq),

(anhydrous, 2.0 eq), Acetone (0.5 M concentration). -

Procedure:

-

Charge a round-bottom flask with 4-hydroxyacetophenone and acetone.

-

Add

and stir for 15 minutes at Room Temperature (RT) to form the phenoxide. -

Add benzyl bromide dropwise.[2]

-

Reflux for 4–6 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (

) should disappear; product (

-

-

Workup:

Step 2: Selective -Bromination using

Objective: Halogenation with zero ring-substitution.

-

Reagents: 4-Benzyloxyacetophenone (1.0 eq), Copper(II) Bromide (

, 2.0 eq), Ethyl Acetate/Chloroform (1:1 mixture).-

Note: Use 2 equivalents of

because the reaction stoichiometry produces

-

-

Procedure:

-

Dissolve the ketone in the solvent mixture (0.2 M) in a flask equipped with a reflux condenser.

-

Add

(Green solid) in one portion. -

Heat to reflux with vigorous stirring.

-

Visual Validation: The reaction is heterogeneous. As it proceeds, the green

will transform into a white/grey precipitate ( -

Endpoint: Evolution of

gas ceases (approx. 2–4 hours). TLC shows conversion to a less polar spot.

-

-

Workup:

-

Cool to RT. Filter the reaction mixture through a Celite pad to remove the insoluble

. -

Wash the filtrate with water (

) and brine ( -

Dry over

and concentrate in vacuo. -

Purification: Recrystallize from Methanol/Ether. Do not distill (phenacyl bromides are thermally unstable and lacrymatory).

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Wet Acetone or | Use anhydrous reagents. Water quenches the phenoxide. |

| Ring Bromination (NMR) | Used | Switch to |

| Black Tar in Step 2 | Overheating / Polymerization | Phenacyl halides are reactive. Keep bath temp <80°C. Store product in dark/cold. |

| Incomplete Reaction ( | Old Reagent |

References

-

Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][4][5] Organic Syntheses, Coll. Vol. 2, p. 480. Retrieved from [Link]

- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.

-

PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

-

Suryakiran, N., et al. (2006). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

- 1. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijceronline.com [ijceronline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Comparative Guide: Chromatographic Separation of 4-(Benzyloxy)-3-methoxyphenacyl Bromide Impurities

Executive Summary: The Stability-Resolution Trade-off